molecular formula C21H28N2O6S2 B1227159 1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane

Cat. No. B1227159
M. Wt: 468.6 g/mol
InChI Key: RTJDFEULLVVMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane is a sulfonamide.

Scientific Research Applications

Catalyst for Epoxidation Reactions

Manganese(III) complexes of bisphenolate ligands, including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane derivatives, show promising results as catalysts for epoxidation reactions. These complexes exhibit a distinct square pyramidal coordination geometry and demonstrate enhanced catalytic ability towards the epoxidation of olefins like cyclohexene and styrene. The efficiency of these catalysts varies based on the Lewis acidity of the Mn(III) center, influenced by the substituents on the phenolate ligand (Sankaralingam & Palaniandavar, 2014).

Modeling Molybdenum Oxotransferase Enzymes

Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, serve as functional models for molybdenum oxotransferase enzymes. These complexes, characterized by distorted octahedral coordination geometry, demonstrate efficient catalytic oxygen-atom transfer from dimethylsulfoxide (DMSO) to PMe(3). These findings contribute to understanding the reactivity of oxotransferases (Mayilmurugan et al., 2011).

Synthesis of Triazenes

A new series of triazenes, including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, have been synthesized and characterized. These compounds, primarily stable crystalline solids or stable oils, contribute to the understanding of diazepane chemistry and its potential applications (Moser & Vaughan, 2004).

Structural and Reactive Models for Enzymes

Iron(III) complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been isolated and studied as structural and functional models for intradiol-cleaving enzymes. These complexes exhibit novel square pyramidal coordination geometry and are critical for understanding the interaction of these enzymes with substrates, providing insights into their reactivity (Mayilmurugan et al., 2010).

Synthesis of Diazepanones

Research demonstrates a short, two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones. This method combines a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, highlighting a novel approach for the convergent synthesis of these compounds (Banfi et al., 2007).

properties

Product Name

1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane

Molecular Formula

C21H28N2O6S2

Molecular Weight

468.6 g/mol

IUPAC Name

1,4-bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C21H28N2O6S2/c1-16-14-18(28-3)6-8-20(16)30(24,25)22-10-5-11-23(13-12-22)31(26,27)21-9-7-19(29-4)15-17(21)2/h6-9,14-15H,5,10-13H2,1-4H3

InChI Key

RTJDFEULLVVMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.